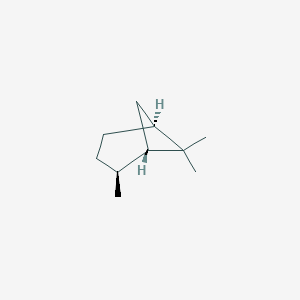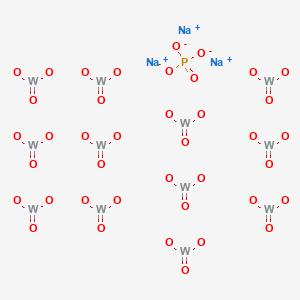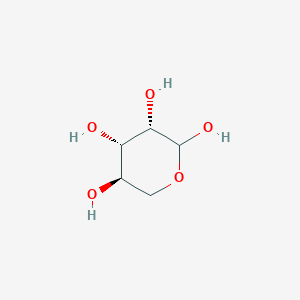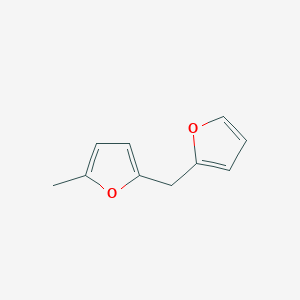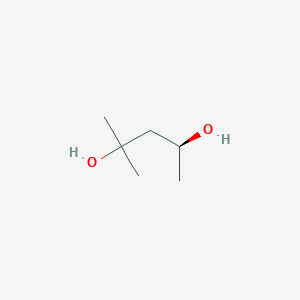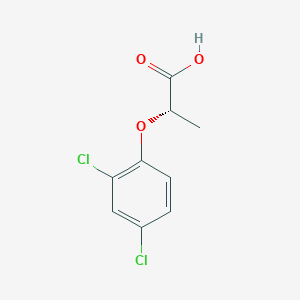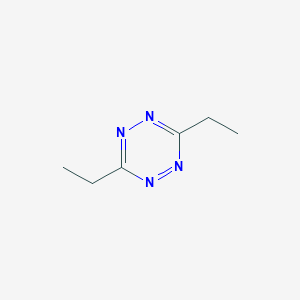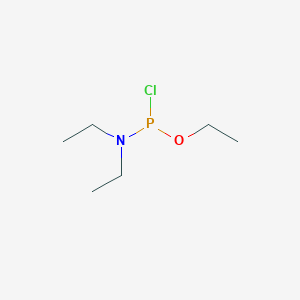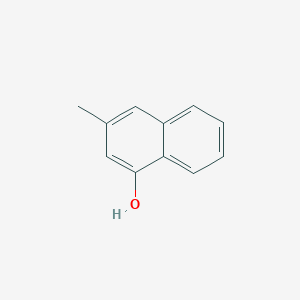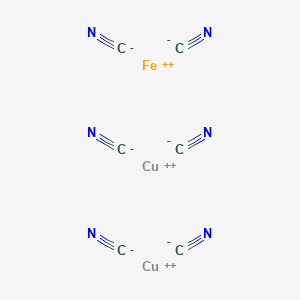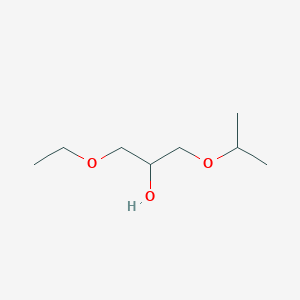
1-Ethoxy-3-isopropoxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-isopropoxy-2-propanol: is an organic compound with the molecular formula C8H18O3 . It is a colorless liquid with a mild, pleasant odor. This compound is part of the ether family and is known for its solubility in water and various organic solvents. It is used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For 1-Ethoxy-3-isopropoxy-2-propanol, the alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Acid-Catalyzed Dehydration: Another method involves the sulfuric-acid-catalyzed reaction of alcohols.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed and allowed to react over a period of time. The reaction conditions are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, a continuous process may be used where reactants are continuously fed into the reactor, and products are continuously removed. This method is more efficient and can produce higher yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-Ethoxy-3-isopropoxy-2-propanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups. Common reagents include halides and tosylates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Reagent: Employed as a reagent in various chemical reactions, including the synthesis of other ethers and alcohols.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine:
Pharmaceuticals: Used in the formulation of certain pharmaceutical products due to its solubility properties.
Industry:
Coatings and Paints: Used as a solvent in the production of coatings and paints.
Cleaning Agents: Employed in the formulation of industrial cleaning agents due to its ability to dissolve oils and greases.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3-isopropoxy-2-propanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ether group can participate in hydrogen bonding, which influences its reactivity and solubility. In biological systems, it can interact with enzymes and proteins, affecting their structure and function.
Comparación Con Compuestos Similares
1-Ethoxy-2-propanol: Similar in structure but differs in the position of the ether group.
1-Isopropoxy-2-propanol: Another similar compound with a different arrangement of the ether group.
Uniqueness:
Solubility: 1-Ethoxy-3-isopropoxy-2-propanol has unique solubility properties that make it suitable for specific industrial applications.
Reactivity: Its reactivity in chemical reactions is distinct due to the presence of both ethoxy and isopropoxy groups, which influence its behavior as a nucleophile or electrophile.
Propiedades
Número CAS |
13021-50-6 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-ethoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-4-10-5-8(9)6-11-7(2)3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
ZATQNAGGARBGCM-UHFFFAOYSA-N |
SMILES |
CCOCC(COC(C)C)O |
SMILES canónico |
CCOCC(COC(C)C)O |
| 13021-50-6 | |
Sinónimos |
1-Ethoxy-3-isopropoxy-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


